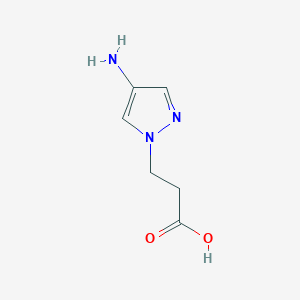

3-(4-amino-1H-pyrazol-1-yl)propanoic acid

Description

3-(4-Amino-1H-pyrazol-1-yl)propanoic acid is a pyrazole-containing carboxylic acid derivative characterized by a propanoic acid backbone linked to a pyrazole ring substituted with an amino group at the 4-position. Pyrazole derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis.

Properties

IUPAC Name |

3-(4-aminopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFWTMYISARUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

a. Antitumor Activity

Research indicates that compounds related to 3-(4-amino-1H-pyrazol-1-yl)propanoic acid exhibit antitumor properties. For instance, derivatives have been studied for their ability to inhibit specific cancer cell lines, showcasing potential as anticancer agents .

b. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Pharmaceutical Applications

a. Drug Development

this compound serves as an intermediate in synthesizing pharmaceuticals, particularly in the development of drugs targeting various diseases. Its derivatives are being explored for their efficacy in treating conditions such as autoimmune disorders and cancers .

b. Ruxolitinib Synthesis

A notable application is its role as an intermediate in the synthesis of ruxolitinib, a medication used to treat certain types of blood cancer and autoimmune diseases. The synthesis process emphasizes the compound's importance in pharmaceutical manufacturing, highlighting its utility in producing high-value therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antitumor Activity Study | Evaluated the effects on cancer cell lines | Demonstrated significant inhibition of tumor growth in vitro |

| Anti-inflammatory Research | Investigated modulation of inflammatory pathways | Showed promise in reducing markers of inflammation |

| Synthesis for Ruxolitinib | Method optimization for drug production | Improved yield and stereoselectivity in synthesis processes |

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

- Amino Group (NH₂): The 4-amino substituent in the target compound distinguishes it by providing strong hydrogen-bonding capacity, which may enhance binding to biological targets like kinases or proteases compared to methyl or halogenated analogs .

- Alkyl and Cyclic Groups: Ethyl and cyclopropyl substituents () increase lipophilicity, favoring blood-brain barrier penetration or prolonged half-life .

Physicochemical Properties

Table 2: Solubility and Stability Trends

Key Trends:

- Amino vs. Methyl Groups: The amino-substituted compound likely exhibits higher aqueous solubility than methylated analogs (e.g., ) but may require stabilization against oxidation .

- Halogenation Effects: Bromo and iodo derivatives () show reduced water solubility but improved stability in organic solvents, aligning with applications in non-polar environments .

Table 3: Reported Bioactivity of Analogs

Key Findings:

- Chiral Specificity: The nitro- and phenyl-substituted analog in demonstrates the importance of stereochemistry in mimicking natural amino acids for drug design .

- Drug Discovery Potential: Ethyl- and dimethyl-substituted compounds () are prioritized in medicinal chemistry for their balanced solubility and stability .

Biological Activity

3-(4-amino-1H-pyrazol-1-yl)propanoic acid, particularly in its dihydrochloride form, has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound dihydrochloride is C6H10Cl2N3O2. The synthesis typically involves cyclization processes, often employing hydrazine derivatives with β-ketoesters or 1,3-diketones. Optimization techniques such as automated reactors and continuous flow systems can enhance yield and purity, with purification methods including recrystallization and chromatography being standard practices.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its potential against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL for resistant strains .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 1 - 8 | Effective against resistant strains |

| Vancomycin-resistant E. faecalis | 0.5 - 2 | Effective against resistant strains |

| Gram-negative pathogens | 8 - 64 | Varied effectiveness |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For example, studies have indicated that it can disrupt protein-protein interactions critical for tumor growth in HER2-positive gastric cancer cells. This activity results in significant apoptosis and anti-proliferative effects in vitro and in vivo .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory responses and cancer progression. The presence of the amino group enhances its reactivity, allowing it to modulate various biochemical pathways effectively .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was found to exhibit notable activity against a range of multidrug-resistant pathogens. This highlights its potential as a lead compound for developing new antimicrobial agents targeting resistant strains .

Case Study 2: Cancer Therapeutics

Another investigation focused on the compound's role in inhibiting HER2-overexpressing gastric cancer cells demonstrated that it could significantly reduce HER2 levels and downstream signaling pathways. This suggests that it may serve as a therapeutic option for treating trastuzumab-resistant cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.